3,4-Dinitropyridine
Overview
Description
3,4-Dinitropyridine is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 4 positions on the pyridine ring This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry
Scientific Research Applications
3,4-Dinitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Safety and Hazards
3,4-Dinitropyridine is considered hazardous . If inhaled, it is advised to move the victim to fresh air and give artificial respiration if necessary . In case of skin or eye contact, it is recommended to wash off with plenty of water and consult a doctor . It is also advised to avoid dust formation and ensure adequate ventilation when handling this chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitropyridine typically involves the nitration of pyridine or its derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to obtain 3-nitropyridine, which can be further nitrated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a continuous flow system can minimize the accumulation of highly energetic intermediates and enable safe scale-up .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst or other reducing agents like tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 3,4-diaminopyridine.
Substitution: Formation of substituted pyridines with various functional groups.
Mechanism of Action
The mechanism of action of 3,4-Dinitropyridine involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro groups also contribute to the compound’s electron-withdrawing properties, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3,5-Dinitropyridine: Similar in structure but with nitro groups at the 3 and 5 positions.
2,4-Dinitropyridine: Nitro groups at the 2 and 4 positions.
2,6-Dinitropyridine: Nitro groups at the 2 and 6 positions.
Uniqueness of 3,4-Dinitropyridine: this compound is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different electronic and steric effects compared to other dinitropyridine derivatives, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3,4-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-3-5(4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLZVDRBYEOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376569 | |
Record name | 3,4-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-69-9 | |
Record name | 3,4-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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